molecular formula C19H27NO6 B1146981 Harzianic acid CAS No. 157148-06-6

Harzianic acid

Cat. No.: B1146981
CAS No.: 157148-06-6
M. Wt: 365.423
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Description

Harzianic acid is a secondary metabolite, specifically a tetramic acid derivative, produced by various Trichoderma fungal species. It serves as a versatile compound for advanced research in microbiology and sustainable agriculture, primarily valued for its antimicrobial and plant growth-promoting properties. Its key research applications and mechanisms of action are multifaceted. In microbiological research, harzianic acid exhibits selective antimicrobial activity against Gram-positive bacteria. Studies have demonstrated its efficacy against problematic pathogens such as Staphylococcus aureus and antibiotic-resistant strains including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE) . The compound's mechanism of action involves targeting the bacterial cell membrane. Research using dynamic bacterial morphology imaging indicates that harzianic acid forms pores in the membrane, leading to a loss of membrane integrity and bacterial cell death . Furthermore, investigations into its activity against Staphylococcus aureus suggest an additional role in modulating calcium homeostasis in host cells, presenting a potential avenue for managing infections . For agricultural science, harzianic acid is a promising candidate for biocontrol strategies. It has shown significant activity against various phytopathogenic fungi, such as Fusarium oxysporum and Rhizoctonia solani . One key molecular target identified is acetohydroxyacid synthase (AHAS), a critical enzyme in the branched-chain amino acid biosynthesis pathway . This inhibition mechanism is distinct from that of commercial synthetic AHAS inhibitors, making it a valuable tool for studying resistant pathogens. Research also explores its utility in practical applications, such as incorporating it into bioactive coatings to protect post-harvest produce like tomatoes from fungal decay while preserving fruit quality . Beyond pathogen control, harzianic acid functions as a siderophore, chelating ferric and other divalent metal ions, which can improve nutrient availability and promote plant growth .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-[[(4E)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6/c1-5-6-7-8-9-10-14(21)15-16(22)13(20(4)17(15)23)11-19(26,12(2)3)18(24)25/h7-10,12-13,21,26H,5-6,11H2,1-4H3,(H,24,25)/b8-7+,10-9+,15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSWTHMMNDRFAI-RFJZBCCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC(=C1C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/C(=C\1/C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157148-06-6
Record name Harzianic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157148066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Producing Organisms and Their Ecological Contexts

Fungal Producers of Harzianic Acid

The production of harzianic acid has been identified in distinct fungal genera, primarily within the Trichoderma genus, but also in others such as Oidiodendron.

Trichoderma Species as Primary Sources

The genus Trichoderma is well-documented as a significant source of harzianic acid. oup.com These fungi are known for producing a wide array of secondary metabolites that contribute to their beneficial activities, such as antagonism against phytopathogens and plant growth promotion. oup.commdpi.com Harzianic acid is one of the key natural products involved in these interactions. oup.comencyclopedia.pub

Specific strains of Trichoderma afroharzianum have been identified as producers of harzianic acid. Notably, the biocontrol fungus Trichoderma afroharzianum t-22 (Tht22) is a confirmed source of this compound. nih.govacs.orgnih.gov Research has elucidated the biosynthetic pathway of harzianic acid in this organism and identified the responsible biosynthetic gene cluster (BGC), designated as cluster 42. nih.govescholarship.org The production of harzianic acid by T. afroharzianum T22 is linked to its ability to act as a biocontrol agent and to enhance iron solubilization in the soil. escholarship.orgbiorxiv.org

Harzianic acid was first isolated from Trichoderma harzianum. mdpi.com Various strains of this species are known to produce the metabolite, which contributes to its antifungal and plant growth-promoting properties. biovirid.compeptechbio.comchemfaces.comresearchgate.net For instance, strain M10 has been shown to produce harzianic acid, which is involved in its interactions with plants like the tomato and its antagonism against pathogens such as Rhizoctonia solani. frontiersin.org Another strain, isolated from composted hardwood bark in Western Australia, was also found to produce harzianic acid. chemfaces.comresearchgate.net It is important to note that T. harzianum is considered a species complex, meaning it consists of many distinct biological species, which suggests the need for precise taxonomic evaluation of the strains that produce this metabolite. mdpi.com The production of harzianic acid can be influenced by environmental conditions; for example, the presence of tomato tissue was found to elicit its production in liquid culture. chemfaces.com

Trichoderma afroharzianum Strains and Harzianic Acid Production

Other Filamentous Fungi Producing Harzianic Acid

Beyond the prominent Trichoderma species, other filamentous fungi have been identified as sources of harzianic acid.

The thermophilic fungus Oidiodendron flavum is a known producer of harzianic acid. nih.govresearchgate.netfrontiersin.org This saprobic fungus, commonly found in soil, was discovered to synthesize the compound, which exhibits selective antimicrobial activity. nih.govfrontiersin.orgresearchgate.net

Environmental and Ecological Niche of Harzianic Acid Producers

The fungi that produce harzianic acid inhabit diverse ecological niches, which shapes their interactions and the functional role of the metabolite.

Trichoderma species are ubiquitous in terrestrial environments, commonly found as inhabitants of soil, the plant rhizosphere (the soil region directly influenced by root secretions), and as endophytes living within plant tissues. mdpi.comscielo.org.mxnih.gov They are highly adaptive and can be found in various soil types, including forest and agricultural lands. mdpi.comscielo.org.mx Their success in these competitive environments is partly due to their ability to produce metabolites like harzianic acid, which can act as an iron-chelating siderophore, altering nutrient availability in the soil. oup.comfrontiersin.org This gives them an advantage in competing for essential nutrients and space with other microorganisms. nih.govijagbio.com The rhizosphere is a particularly important niche where Trichoderma establishes beneficial relationships with plants, colonizing roots and promoting growth. frontiersin.orgnih.gov

Oidiodendron flavum is primarily a saprobe, an organism that derives nutrients from dead organic matter. nih.govfrontiersin.org It is commonly isolated from a wide range of habitats, including soil, decaying plant materials, and marine sediments. nih.govfrontiersin.org As a thermophilic fungus, it thrives in warmer conditions, though its distribution is widespread across temperate regions. nih.govresearchgate.net Its presence has also been noted in specialized environments such as the "plastisphere" associated with biodegradable plastics in alpine soils, indicating a broad adaptive capacity. researchgate.net

Table 1: Fungal Producers of Harzianic Acid

Genus Species Strain(s) Reference(s)
Trichoderma afroharzianum t-22 (Tht22) nih.gov, acs.org, biorxiv.org, nih.gov
Trichoderma harzianum SY-307, M10, T78 nih.gov, herts.ac.uk, frontiersin.org

Table 2: Ecological Niches of Producing Fungi

Fungal Species Typical Habitat(s) Key Ecological Roles Reference(s)
Trichoderma afroharzianum Soil, Rhizosphere Biocontrol, Plant growth promotion, Iron solubilization nih.gov, biorxiv.org, escholarship.org
Trichoderma harzianum Soil, Rhizosphere, Endophyte, Compost Biocontrol, Plant growth promotion, Nutrient competition, Siderophore production oup.com, mdpi.com, chemfaces.com, nih.gov

Rhizosphere as a Key Environment

The rhizosphere, the narrow region of soil that is directly influenced by root secretions and associated soil microorganisms, is a primary environment for fungi that produce harzianic acid. oup.com This zone is characterized by intense microbial activity and competition for nutrients and space. ijagbio.com

Fungi of the genus Trichoderma are common inhabitants of the rhizosphere and are the most well-documented producers of harzianic acid. oup.comoup.com Species such as Trichoderma harzianum and Trichoderma afroharzianum release harzianic acid into this environment, where it serves multiple ecological functions. researchgate.netnih.govbiovirid.com One of its key roles is mediating the competition for iron, an essential nutrient. Harzianic acid acts as a siderophore, a small, high-affinity iron-chelating compound. oup.comresearchgate.net By binding with Fe(III), it sequesters iron from the environment, making it less available to other competing microorganisms, including plant pathogens. oup.comresearchgate.net This mechanism of iron solubilization can significantly alter nutrient availability in the soil, benefiting not only the Trichoderma fungus but also the host plant. oup.comresearchgate.net

Furthermore, the presence of harzianic acid in the rhizosphere directly impacts plant health. It has been shown to possess antifungal properties against a range of plant pathogenic fungi, including Pythium irregulare, Sclerotinia sclerotiorum, and Rhizoctonia solani. researchgate.netencyclopedia.pub This antagonistic activity helps to suppress pathogens in the root zone. fftc.org.tw Beyond its protective role, harzianic acid also functions as a plant growth promoter. researchgate.net Secreted secondary metabolites from root-colonizing fungi can influence plant development, and harzianic acid has been observed to enhance plant growth, representing a beneficial interaction between the fungus and the host plant. nih.govfrontiersin.org

The production of harzianic acid is a key component of Trichoderma's success as a rhizosphere colonizer, contributing to its ability to outcompete other microbes, protect plants from disease, and promote plant growth. oup.comijagbio.comscispace.com

Producing OrganismKey Ecological Roles in the Rhizosphere
Trichoderma harzianumProduces harzianic acid, which acts as a siderophore to compete for iron, exhibits antifungal activity against plant pathogens, and promotes plant growth. oup.comresearchgate.netresearchgate.netencyclopedia.pub
Trichoderma afroharzianumA known producer of harzianic acid, which functions as a selective inhibitor of fungal acetohydroxyacid synthase (AHAS), contributing to its antifungal capabilities in the rhizosphere. nih.gov

Soil and Decaying Plant Materials

Beyond the immediate influence of plant roots, the broader soil environment and decaying organic matter are fundamental habitats for harzianic acid-producing fungi. Trichoderma species are widespread in various ecological niches, including soil and decomposing plant material. ijagbio.com As saprophytic fungi, they are highly effective at breaking down complex organic matter, which contributes to nutrient cycling in the soil. ijcmas.com

The ability of Trichoderma to thrive in these environments is linked to its production of a wide array of secondary metabolites, including harzianic acid. ijcmas.com In the competitive soil ecosystem, these compounds inhibit the growth of other microbes, allowing Trichoderma to secure resources. ijcmas.com Strains of T. harzianum have been isolated from diverse sources such as composted hardwood bark, underscoring their role as decomposers. researchgate.net

In addition to Trichoderma, the fungus Oidiodendron flavum, a known saprobe, has also been identified as a producer of harzianic acid. nih.govbiorxiv.org Species of Oidiodendron are commonly isolated from habitats rich in organic material, such as soil and decaying plant matter. nih.govbiorxiv.org Their presence in these environments highlights that the production of harzianic acid is not limited to a single genus and serves as a valuable chemical tool for survival and competition in saprophytic niches.

Biosynthesis of Harzianic Acid

Elucidation of the Harzianic Acid Biosynthesis Gene Cluster (hac BGC)

The biosynthesis of harzianic acid is orchestrated by a dedicated set of genes known as the harzianic acid biosynthesis gene cluster (hac BGC). researchgate.netacs.org The identification and characterization of this cluster have been pivotal in understanding the molecular logic behind the production of this complex natural product. researchgate.net Found in fungi such as Trichoderma afroharzianum, the hac BGC is a contiguous stretch of DNA containing all the necessary genetic information for harzianic acid synthesis. researchgate.netnih.govnih.gov The discovery of this gene cluster was guided by the hypothesized biosynthetic pathway, which was predicted to involve a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system, based on the structure of related compounds like equisetin. nih.gov

Bioinformatic analysis of fungal genomes, such as that of T. afroharzianum Tht22, led to the identification of a candidate BGC. nih.gov This cluster, named the hac cluster, was deemed the most likely for harzianic acid biosynthesis due to the presence of genes encoding the requisite enzymes, including a PKS-NRPS, aldolases, and an aminotransferase. nih.gov Further confirmation of the cluster's function was achieved through heterologous expression experiments, where the genes were transferred into a host organism, Aspergillus nidulans, which then successfully produced harzianic acid and its intermediates. nih.govmdpi.com

Identification of Key Genes and Enzymes

The hac BGC is comprised of several key genes that encode the enzymes responsible for the stepwise construction of the harzianic acid molecule. researchgate.netnih.gov These enzymes work in a coordinated fashion to assemble the final product from simple metabolic precursors. nih.gov The core components of this enzymatic assembly line are a PKS-NRPS hybrid enzyme, a trans-acting enoylreductase, two aldolases, an aminotransferase, and an N-methyltransferase. researchgate.netnih.gov

Key Genes in the Harzianic Acid Biosynthesis Gene Cluster (hac BGC)
GeneEnzymeFunction
hacAPolyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS)Core enzyme responsible for assembling the polyketide and amino acid components. researchgate.netnih.gov
hacBTrans-acting EnoylreductasePartners with HacA for enoylreduction during polyketide synthesis. researchgate.netnih.gov
hacC1, hacC2AldolasesInvolved in the formation of the unnatural amino acid precursor. researchgate.netnih.gov
hacDAminotransferaseCatalyzes the transamination step in the formation of the amino acid precursor. researchgate.netnih.gov
hacEN-methyltransferasePerforms the final N-methylation step to produce harzianic acid. researchgate.netnih.gov

At the heart of harzianic acid biosynthesis is the hybrid enzyme HacA, a PKS-NRPS. researchgate.netnih.gov This large, multifunctional protein is responsible for the synthesis of the core structure of harzianic acid. nih.gov The PKS module of HacA constructs a dienone polyketide chain using malonyl-CoA as a building block. nih.gov Simultaneously, the NRPS module selects and activates the unnatural amino acid, 4-hydroxy-4-isopropyl glutamate (B1630785) (l-HIG). nih.gov The PKS and NRPS components work in concert to condense the polyketide chain with l-HIG, leading to an amidated polyketide intermediate. nih.gov Subsequent Dieckmann cyclization of this intermediate yields the characteristic tetramic acid core of harzianic acid. nih.gov

The gene hacB encodes a trans-acting enoylreductase that partners with the PKS-NRPS enzyme, HacA. researchgate.netnih.gov This enzyme is crucial for one of the reduction steps during the synthesis of the polyketide portion of the molecule. nih.gov Specifically, HacB is proposed to catalyze an enoylreduction reaction. nih.gov Heterologous expression studies have shown that the co-expression of hacA and hacB is a fundamental requirement for the production of the harzianic acid backbone, although it does not result in the final product without the necessary amino acid precursor. nih.gov

The hac gene cluster contains two genes, hacC1 and hacC2, which are predicted to encode aldolases. researchgate.netnih.gov These enzymes are involved in the biosynthesis of the l-HIG precursor. nih.gov Research indicates that HacC2 is the primary aldolase (B8822740) responsible for the initial step in l-HIG formation, which is the aldol (B89426) condensation of pyruvate (B1213749) and α-keto-isovalerate to form S-4-hydroxy-4-isopropyl-2-oxoglutarate (l-HIOG). nih.gov HacC2 shares a higher sequence identity with an aldolase from another biosynthetic pathway that produces a structurally related amino acid. nih.gov While HacC1 is not essential for harzianic acid biosynthesis, its co-expression has been shown to surprisingly reduce the formation of byproducts, leading to the predominant production of harzianic acid. nih.gov This suggests that HacC1 may play a role in improving the substrate specificity of other enzymes in the pathway. nih.gov

Following the action of HacC2, the aminotransferase HacD, encoded by the hacD gene, carries out the next crucial step in l-HIG biosynthesis. researchgate.netnih.gov HacD catalyzes the stereoselective transamination of l-HIOG to produce l-HIG. nih.gov The necessity of HacD has been demonstrated through heterologous expression experiments, where the co-expression of hacA, hacB, hacC2, and hacD led to the production of demethylharzianic acid, the immediate precursor to harzianic acid. nih.gov

The final step in the biosynthesis of harzianic acid is the N-methylation of demethylharzianic acid. nih.gov This reaction is catalyzed by the N-methyltransferase HacE, which is encoded by the hacE gene. researchgate.netnih.gov HacE utilizes S-adenosylmethionine (SAM) as a methyl donor to attach a methyl group to the nitrogen atom of the tetramic acid ring. nih.gov The introduction of HacE into the heterologous expression system containing the other necessary hac genes resulted in the successful production of harzianic acid. nih.gov Enzymatic assays using purified HacE have confirmed its ability to convert demethylharzianic acid and related compounds into their N-methylated forms. nih.gov

Zn2Cys6 Transcription Factor (hacF)

Within the hac gene cluster lies hacF, a gene encoding a Zn2Cys6-type transcription factor. wikipedia.orgpan.olsztyn.pl This class of proteins is one of the most common families of transcription factors in fungi and is characterized by a DNA-binding domain containing six cysteine residues that coordinate two zinc ions. nih.govnih.gov These transcription factors are known to regulate a wide variety of biological processes, including the production of secondary metabolites. nih.govfrontiersin.org The presence of hacF within the cluster strongly suggests its role as a pathway-specific regulator, controlling the expression of other hac genes and thus activating the biosynthesis of harzianic acid. wikipedia.orggoogle.com

Transporter (hacG)

The hac gene cluster also includes hacG, which encodes a transporter protein. wikipedia.orgpan.olsztyn.pl The function of this transporter is likely to export the synthesized harzianic acid out of the fungal cell. This is a common feature in microbial secondary metabolite clusters, preventing the accumulation of the product to toxic levels within the producing organism and secreting it into the environment where it can exert its biological effects.

Putative Self-Resistance Acetohydroxyacid Synthase Homolog (hacH)

A key discovery in understanding the biological activity of harzianic acid was the identification of the hacH gene. wikipedia.orgpan.olsztyn.pl This gene encodes a truncated protein that shows homology to acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). wikipedia.orgpan.olsztyn.pl AHAS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). frontiersin.orgacs.org

Biochemical studies have demonstrated that harzianic acid is a potent and selective inhibitor of fungal AHAS. wikipedia.orgpan.olsztyn.plfrontiersin.org The hacH gene product, being a truncated version, lacks the necessary active site residues and is therefore catalytically inactive. pan.olsztyn.pl Its presence within the BGC strongly implies its function as a self-resistance enzyme. By having this modified, non-functional version of the target enzyme, the producing fungus, Trichoderma, avoids the inhibitory effects of its own metabolite. wikipedia.org This "target-site modification" is a sophisticated self-defense mechanism. The discovery of hacH was instrumental in guiding researchers to identify AHAS as the molecular target of harzianic acid. wikipedia.orgfrontiersin.org

Involvement of Specific Precursors, e.g., 4-hydroxy-4-isopropyl glutamate (l-HIG)

The biosynthesis of harzianic acid involves the condensation of a polyketide moiety with a non-proteinogenic amino acid. This specific amino acid is 4-hydroxy-4-isopropyl glutamate (l-HIG). pan.olsztyn.pl The biosynthesis of l-HIG itself is a multi-step process catalyzed by enzymes encoded within the hac cluster. The pathway begins with the aldolase HacC2 catalyzing the formation of S-4-hydroxy-4-isopropyl-2-oxoglutarate (l-HIOG) from pyruvate and α-keto-isovalerate. pan.olsztyn.pl Subsequently, an aminotransferase, HacD, converts l-HIOG into l-HIG. This specialized amino acid is then activated by the adenylation domain of the PKS-NRPS enzyme (HacA) and incorporated into the final harzianic acid structure. pan.olsztyn.pl

Precursor NameChemical FormulaRole in Biosynthesis
4-hydroxy-4-isopropyl glutamate (l-HIG) C8H15NO5The non-proteinogenic amino acid that condenses with the polyketide chain.
Pyruvate C3H4O3A starting substrate for the formation of l-HIG.
α-keto-isovalerate C5H8O3A starting substrate for the formation of l-HIG.

Relationship to Other Biosynthetic Pathways (e.g., Shikimate Pathway)

The shikimate pathway is a core metabolic route in fungi, bacteria, and plants that leads to the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. It starts with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, culminating in the production of chorismate. frontiersin.org

The biosynthesis of harzianic acid is not directly derived from intermediates of the shikimate pathway. Its precursors, such as pyruvate and acetyl-CoA (for the polyketide chain), are sourced from central carbon metabolism, specifically glycolysis. pan.olsztyn.pl The precursor for the unique amino acid portion, α-keto-isovalerate, is itself derived from the branched-chain amino acid pathway. Therefore, the relationship between harzianic acid biosynthesis and the shikimate pathway is indirect; both are major biosynthetic routes that draw from the same fundamental pools of primary metabolites provided by central metabolism. There is no evidence to suggest that shikimate or chorismate serves as a direct precursor for harzianic acid. pan.olsztyn.plfrontiersin.org

Heterologous Reconstitution and Expression of Harzianic Acid Biosynthesis

The elucidation of the harzianic acid biosynthetic pathway was confirmed through heterologous expression. wikipedia.orgpan.olsztyn.plfrontiersin.org This powerful technique involves transferring the entire hac gene cluster from its native producer, Trichoderma afroharzianum, into a different, well-characterized fungal host, such as Aspergillus nidulans. wikipedia.orgpan.olsztyn.pl

Researchers successfully reconstituted the entire biosynthetic pathway in A. nidulans. pan.olsztyn.pl By expressing different combinations of the hac genes, they could pinpoint the function of each enzyme. For instance, expressing only the PKS-NRPS (hacA) and the enoylreductase (hacB) did not yield harzianic acid, highlighting the need for the precursor l-HIG. pan.olsztyn.pl Co-expression of the aldolase and transaminase genes was necessary to provide this unusual amino acid, leading to the successful production of harzianic acid in the heterologous host. pan.olsztyn.pl This approach not only validated the proposed biosynthetic model but also opened the door for potential biotechnological production and pathway engineering to create novel derivatives. wikipedia.org

Genetic Regulation of Harzianic Acid Production

The production of harzianic acid is a tightly regulated process. The presence of the pathway-specific transcription factor, hacF, within the gene cluster indicates a primary level of control. wikipedia.orggoogle.com However, other, more global regulatory factors also influence the expression of the hac cluster.

Studies have identified other transcriptional activators involved in its regulation. google.com Furthermore, environmental conditions and nutrient availability play a significant role. For example, the production of harzianic acid can be influenced by the presence of plant tissues, suggesting that Trichoderma may modulate its synthesis in response to signals from its environment, such as during interactions with plants. The pH of the environment is another critical factor, with regulation by global regulators like PacC being a common mechanism in fungi for controlling the expression of secondary metabolite genes in response to ambient pH. This complex regulatory network ensures that the fungus produces this valuable metabolite under appropriate conditions.

Environmental Factors Influencing Harzianic Acid Production

The biosynthesis of harzianic acid, a secondary metabolite from fungi of the genus Trichoderma, is not constitutive but is instead highly regulated by environmental cues. The production and accumulation of this tetramic acid derivative are intricately linked to various physicochemical parameters of the culture environment. researchgate.netoup.com Factors such as ambient pH, the nature of the available nitrogen source, and the composition of the culture medium play pivotal roles in modulating the metabolic pathways leading to its synthesis. researchgate.net Understanding these influences is critical for optimizing the yield of harzianic acid for agricultural and biotechnological applications.

pH

The pH of the culture medium is a primary environmental signal governing the production of harzianic acid. researchgate.net Research consistently demonstrates that acidic conditions are a prerequisite for its biosynthesis. Studies have shown that harzianic acid and its derivatives are detected almost exclusively in cultures where the fungus actively acidifies its environment or in media that is artificially buffered to an acidic pH. researchgate.netresearchgate.net

A strong correlation exists between a low pH and the expression of genes responsible for harzianic acid synthesis. For instance, in studies with Trichoderma harzianum, the metabolite was produced when the fungus was grown in a medium containing ammonium (B1175870) nitrate (B79036), which naturally leads to acidification. researchgate.net Conversely, when grown in a medium with sodium nitrate, which promotes alkalinization, harzianic acid was not detected unless the medium was artificially maintained at an acidic pH of 4. researchgate.netresearchgate.net This indicates that the pH level, rather than the specific nitrogen source, is the dominant regulatory factor. researchgate.net The optimal pH for the activity of enzymes involved in secondary metabolite production, such as chitinases and β-1,3-glucanases, often lies within the acidic range of 4 to 7. semanticscholar.org

The stability and chemical form of harzianic acid itself are also pH-dependent. As a diprotic acid, its dissociation and ability to form complexes with metal ions are governed by the pH of the solution. nih.govmdpi.com At low pH values, the protonated form of the molecule is prevalent. mdpi.com

Table 1: Effect of pH on Harzianic Acid Production

Organism Condition Observation Reference
Trichoderma harzianum Ammonium nitrate medium (induces acidification) Harzianic acid production detected. researchgate.net
Trichoderma harzianum Sodium nitrate medium (induces alkalinization) Harzianic acid production absent. researchgate.netresearchgate.net
Trichoderma harzianum Sodium nitrate medium buffered to pH 4 Harzianic acid production detected. researchgate.netresearchgate.net

Nitrogen Source

The available nitrogen source is a master regulator of Trichoderma physiology, primarily through its effect on extracellular pH. researchgate.net Different nitrogen sources can steer the fungus towards distinct metabolic and developmental states.

Research on T. harzianum revealed that the choice between ammonium nitrate (NH₄NO₃) and sodium nitrate (NaNO₃) fundamentally alters the pH of the culture medium and, consequently, the profile of secondary metabolites produced. researchgate.net

Ammonium Nitrate: Leads to sustained acidification of the medium, which enhances mycelial growth and specifically triggers the biosynthesis of harzianic acid and related compounds. researchgate.net

Sodium Nitrate: Promotes alkalinization of the environment, a condition that correlates with enhanced sporulation but not with the production of harzianic acid. researchgate.net

This nitrogen-dependent pH modulation appears to be a conserved trait across different Trichoderma species, highlighting its importance in regulating fungal development and secondary metabolism. researchgate.net

Table 2: Influence of Nitrogen Source on T. harzianum Metabolism

Nitrogen Source Resulting pH Physiological Effect Harzianic Acid Production Reference
Ammonium Nitrate (NH₄NO₃) Acidic Enhanced mycelial growth Induced researchgate.net

Culture Medium Composition

The composition of the growth medium, including carbon sources, minerals, and the presence of elicitors, significantly affects harzianic acid yield. Trichoderma species are often cultivated on complex media like Potato Dextrose Broth (PDB) for metabolite extraction. mdpi.comresearchgate.net

A key factor is the availability of iron. Harzianic acid is a known siderophore, a compound produced to scavenge iron from the environment. oup.comnih.gov Its production is influenced by iron concentration, with low-iron conditions typically inducing siderophore synthesis as a competitive mechanism to secure this essential micronutrient. nih.govmdpi.com

Furthermore, the presence of plant-derived materials can act as an elicitor. One study found that the addition of tomato tissue to the liquid culture medium specifically elicited the production of harzianic acid, suggesting that the fungus produces this metabolite as part of its interaction with plants. chemfaces.com Other media formulations used for producing Trichoderma secondary metabolites include components like peptone, corn flour, glucose, and bran, supplemented with minerals such as KH₂PO₄ and MgSO₄. google.comgoogle.com

Table 3: Effect of Medium Components on Harzianic Acid Production

Component Effect Rationale/Mechanism Reference
Low Iron (Fe³⁺) Induces production Harzianic acid acts as a siderophore to chelate and acquire iron. oup.comnih.gov
Tomato Tissue Elicits production Suggests a role in Trichoderma-plant interactions. chemfaces.com
Glucose Carbon Source Standard component in fermentation media for fungal growth. google.comgoogle.com

Other Factors

Temperature: While specific studies optimizing temperature for harzianic acid are limited, the general cultivation temperature for Trichoderma strains for secondary metabolite production is consistently reported to be in the range of 25–28 °C. oup.commdpi.comgoogle.com

Aeration: Aeration is a critical factor in solid-state fermentation for Trichoderma, influencing sporulation and the production of various enzymes. researchgate.net Although its direct effect on harzianic acid synthesis is not well-documented, as an aerobic fungus, the oxygen supply would be essential for the metabolic activity required for its production.

Mechanisms of Action: Molecular and Cellular Research

Inhibition of Acetohydroxyacid Synthase (AHAS)

A primary and well-documented mechanism of action for harzianic acid is its inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.govacs.orgnih.gov This enzyme is crucial as it catalyzes the initial step in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. nih.govnih.govresearchgate.net The BCAA pathway is essential for the growth and development of fungi and plants, making AHAS a validated target for the development of fungicides and herbicides. nih.govacs.orgnih.gov

Selective Inhibition of Fungal AHAS

A noteworthy characteristic of harzianic acid is its selective inhibition of fungal AHAS. nih.govacs.orgnih.gov Research has demonstrated that while it potently inhibits AHAS from filamentous fungi, including significant plant pathogens, it shows significantly weaker inhibition against yeast AHAS and no observable inhibition of plant AHAS. nih.gov This selectivity suggests a structural or conformational difference between the fungal and plant enzymes that harzianic acid exploits. nih.govacs.orgnih.gov

Kinetic studies have revealed that harzianic acid acts as a competitive inhibitor of fungal AHAS. nih.govmedchemexpress.com This mode of inhibition signifies that harzianic acid directly competes with the enzyme's natural substrates for binding to the active site. libretexts.orgsci-hub.se The binding of harzianic acid to the active site prevents the substrate from binding, thereby halting the enzymatic reaction. libretexts.orgsci-hub.se The inhibition constant (Ki) for the interaction between harzianic acid and Trichoderma afroharzianum AHAS (ThAHAS) has been determined to be 6.65 μM. nih.govmedchemexpress.com In competitive inhibition, the maximum reaction rate (Vmax) remains unchanged, but the Michaelis constant (Km) increases, indicating that a higher substrate concentration is required to achieve half of Vmax in the presence of the inhibitor. libretexts.orgsci-hub.se

Table 1: Inhibition Constants (Ki) of Harzianic Acid Against Various AHAS Enzymes

Enzyme Source Organism Inhibition Constant (Ki)
Fungal AHAS Trichoderma afroharzianum (ThAHAS) 6.65 μM nih.gov
Yeast AHAS Saccharomyces cerevisiae (SceAHAS) ~83 μM nih.gov

A significant finding is the ability of harzianic acid to inhibit common resistant variants of AHAS. nih.govacs.orgnih.gov Many commercial herbicides target AHAS, and their widespread use has led to the emergence of resistance in weeds and fungi, often through a single amino acid mutation in the enzyme's active site (e.g., a proline to valine substitution). nih.gov Harzianic acid, however, effectively inhibits these resistant AHAS variants, suggesting it binds to the enzyme in a manner distinct from these conventional inhibitors. nih.govacs.orgnih.gov This capability highlights its potential to overcome existing resistance issues. nih.gov

Competitive Inhibition Kinetics

Structural Basis of AHAS-Harzianic Acid Interaction

Structural analysis of the AHAS enzyme complexed with harzianic acid has provided molecular insights into its inhibitory mechanism. nih.govacs.orgnih.govrcsb.org These studies confirm that harzianic acid binds within the active site of the enzyme, consistent with its role as a competitive inhibitor. nih.govrcsb.org The binding mode of harzianic acid is different from that of all known commercial AHAS inhibitors. nih.govacs.orgnih.gov This alternative binding mode is key to its selectivity for fungal AHAS and its effectiveness against herbicide-resistant variants. nih.govacs.orgnih.gov The specific interactions between harzianic acid and the amino acid residues in the active site of fungal AHAS rationalize its potent and selective inhibition. nih.govrcsb.org

Producer Self-Resistance Mechanisms: Role of AHASM

The producing organism, Trichoderma, must protect itself from the toxic effects of the harzianic acid it synthesizes. This is achieved through a self-resistance mechanism involving a variant of the AHAS enzyme, denoted as AHASM. nih.gov Genomic analysis of Trichoderma afroharzianum revealed the presence of two AHAS genes: a standard housekeeping AHAS (ThAHAS) and a second, variant AHAS (ThAHASM). nih.gov This AHASM is phylogenetically grouped with other AHAS variants found in the biosynthetic gene clusters of other fungi. nih.gov Biochemical assays have shown that while harzianic acid can inhibit the standard ThAHAS, the AHASM variant provides resistance, allowing the fungus to continue its essential BCAA synthesis even in the presence of its own secondary metabolite. nih.gov The discovery of this self-resistance gene was instrumental in identifying AHAS as the molecular target of harzianic acid. researchgate.netmdpi.com

Antimicrobial Activity Mechanisms

Beyond its specific action on AHAS, harzianic acid exhibits broader antimicrobial activity, particularly against Gram-positive bacteria. biorxiv.orgfrontiersin.orgmdpi.com While the inhibition of bacterial AHAS is a potential target, studies suggest that other mechanisms are also at play, especially at higher concentrations. biorxiv.orgfrontiersin.org

Research indicates that harzianic acid can disrupt the bacterial cell membrane. mdpi.comresearchgate.net At high concentrations, it has been shown to form pores in the cell membranes of Gram-positive bacteria, leading to a loss of membrane potential and cell viability. biorxiv.orgresearchgate.net This membrane-targeting activity appears to be a key component of its antibacterial effect. frontiersin.orgmdpi.com

Furthermore, harzianic acid's ability to chelate metal ions, particularly iron (Fe³⁺), may contribute to its antimicrobial properties. medchemexpress.comoup.com By sequestering essential metal ions like iron, harzianic acid can limit their availability to pathogenic microbes, thereby inhibiting their growth. medchemexpress.comoup.com This iron-chelating property is a known mechanism for the antimicrobial action of other siderophores.

Table 2: Mentioned Chemical Compounds

Compound Name
Harzianic acid
Valine
Leucine
Isoleucine
Iron (Fe³⁺)

Bacterial Membrane Targeting and Pore Formation

Dynamic bacterial morphology imaging has shown that treatment with harzianic acid results in effects similar to those of nisin, a known pore-forming antimicrobial peptide. nih.gov These effects include the loss of turgor pressure and the formation of large membrane aggregates. nih.gov Further evidence comes from assays using the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes. biorxiv.orgnih.gov Treatment with harzianic acid led to the staining of the bacterial nucleoid with SYTOX Green, confirming that the cell membrane had become permeable. biorxiv.orgnih.gov

Studies using the membrane potential-sensitive dye DiSC3(5) revealed that harzianic acid induces rapid membrane depolarization, a direct consequence of ion flow through newly formed pores. biorxiv.orgresearchgate.net This effect was observed to be concentration-dependent, with significant membrane disruption occurring at twice the minimum inhibitory concentration (2 × MIC). biorxiv.orgresearchgate.net At lower concentrations (0.5 × MIC and 1 × MIC), no immediate effect on the cell membrane was detected, suggesting that pore formation is a primary mechanism at elevated concentrations of the compound. biorxiv.org

The precise mechanism by which harzianic acid forms these pores is still under investigation. nih.gov Unlike vancomycin (B549263) and nisin, which bind to lipid II to initiate pore formation, harzianic acid does not appear to interact directly with lipid I or lipid II. biorxiv.orgbiorxiv.org This suggests a distinct pathway for disrupting the bacterial membrane. biorxiv.org

Interference with Bacterial Iron Availability

Modulation of Bacterial Calcium Homeostasis

Harzianic acid has been shown to interact with and modulate calcium (Ca²⁺) levels. nih.govresearchgate.net Studies have demonstrated its capability to form stable complexes with calcium divalent cations. nih.gov This interaction is significant as bacterial infections, such as those caused by Staphylococcus aureus, are known to disrupt calcium signaling in host cells. nih.gov Research has shown that harzianic acid can significantly modulate the increase in cytosolic Ca²⁺ in human keratinocytes (HaCaT cells) when they are incubated with S. aureus. nih.govresearchgate.net By chelating calcium, harzianic acid may interfere with the pathogen's ability to manipulate host cell calcium levels, a process that is often linked to the progression of infection and tissue damage. researchgate.net The formation of neutral or negatively charged complexes with calcium in a 1:1 or 1:2 ratio has been confirmed through various analytical techniques, with the specific species formed being dependent on the pH of the solution. nih.gov

Interference with Bacterial Iron Availability

A key aspect of harzianic acid's antimicrobial activity is its ability to chelate ferric iron (Fe³⁺). nih.govresearchgate.netnih.gov Iron is an essential micronutrient for bacterial growth and pathogenesis. researchgate.net By binding to iron, harzianic acid acts as a siderophore, a small molecule that can sequester iron from the environment, thereby limiting its availability to bacteria. researchgate.netnih.gov This iron-chelating property represents a significant mechanism for inhibiting bacterial growth, as it effectively creates an iron-starved environment for the pathogens. researchgate.net The complex formed between harzianic acid and Fe³⁺ has been demonstrated to be stable and may play a role in the broader biological activities of the compound, including its plant growth-promoting effects. researchgate.netmdpi.com

Development and Characterization of Harzianic Acid Resistant Strains

To better understand the mechanisms of action of harzianic acid, researchers have developed and studied resistant bacterial strains. biorxiv.orgnih.gov Through continuous exposure of Bacillus subtilis to increasing concentrations of harzianic acid, a resistant strain, designated M9015, was isolated. biorxiv.orgnih.gov This strain exhibited a four-fold higher resistance to harzianic acid compared to the wild-type strain. biorxiv.orgnih.gov

The development of resistance was determined to be due to genetic mutations rather than temporary adaptation, as the resistance was maintained even after multiple passages in a medium without harzianic acid. biorxiv.orgnih.gov Genomic sequencing of the M9015 strain revealed five mutations in the coding regions of four different genes. biorxiv.orgnih.gov

One notable characteristic of the resistant strain was the appearance of more translucent colonies. biorxiv.orgnih.gov This was linked to a mutation in the atpE gene. biorxiv.orgnih.gov Furthermore, the M9015 strain showed cross-resistance to the antibiotic rifampin. biorxiv.orgnih.gov This cross-resistance was attributed to a mutation in the yusO or mdtR gene, a component of a multidrug resistance operon. biorxiv.orgnih.govnih.gov The disruption of this operon appears to be a key factor in the observed resistance to both harzianic acid and rifampin. biorxiv.org

Activity Against Phytopathogenic Fungi

Harzianic acid has demonstrated significant antifungal properties against a variety of plant pathogenic fungi. biovirid.comresearchgate.net Its activity has been documented against species such as Pythium irregulare, Sclerotinia sclerotiorum, and Rhizoctonia solani. mdpi.comresearchgate.net

Inhibition of Mycelial Growth

A primary mechanism of harzianic acid's antifungal action is the inhibition of mycelial growth. researchgate.net Studies have shown that even at low concentrations, harzianic acid can effectively suppress the growth of fungal mycelia. researchgate.net For instance, in vitro tests have demonstrated its inhibitory effects on the growth of Rhizoctonia solani, Sclerotinia sclerotiorum, and Pythium irregulare. researchgate.net The ability to hinder mycelial proliferation is a key factor in its potential as a biocontrol agent against these destructive plant pathogens. researchgate.net

Inhibition of Mycelial Growth

Metal Chelation and Siderophore Properties

Harzianic acid, a tetramic acid derivative, is recognized for its significant metal-chelating capabilities. mdpi.comresearchgate.net Its chemical structure, featuring hydroxyl, carboxylic, and carbonyl groups, makes it an effective ligand for a variety of metal cations. mdpi.comoup.com This property is intrinsically linked to many of its biological activities, including its role as a siderophore. oup.comoup.comnih.gov Siderophores are specialized, low-molecular-weight compounds produced by microorganisms to scavenge and solubilize iron from the environment, a crucial nutrient that is often in an insoluble form. oup.comoup.com The ability of harzianic acid to bind ferric iron (Fe³⁺) is a key aspect of its function, allowing it to enhance nutrient availability for plants while simultaneously limiting its access to competing pathogenic microbes. researchgate.netoup.comoup.com

Harzianic acid exhibits a strong binding affinity for ferric iron (Fe³⁺), classifying it as a siderophore. oup.comoup.comnih.gov This was demonstrated using the chrome azurol S (CAS) agar (B569324) assay, where purified harzianic acid created an orange halo, indicating the formation of a complex with Fe³⁺. oup.comoup.com When Fe³⁺ is added to a solution of harzianic acid, the color changes to red, further signifying complex formation. oup.com

LC-MS analysis of a solution containing both harzianic acid and Fe³⁺ revealed a 1:1 complex. oup.comoup.com The apparent binding constant (Kd) for the Fe³⁺-harzianic acid complex has been determined to be 1.79 × 10⁻²⁵ M. nih.govoup.com This value indicates a high affinity, stronger than that of the common chelator EDTA, and suggests that harzianic acid can effectively compete for iron in the soil environment. oup.com

Table 2: Comparative Fe(III) Binding Affinity of Harzianic Acid This table provides a comparison of the dissociation constant (Kd) of the Fe-Harzianic Acid complex with other known chelators. A lower Kd value indicates a higher affinity.

ChelatorDissociation Constant (Kd) in MReference
Desferrioxamine1.00 x 10⁻³⁰ oup.com
Pyoverdin5.00 x 10⁻²⁷ oup.com
Harzianic Acid 1.79 x 10⁻²⁵ oup.com
EDTA6.30 x 10⁻²⁵ oup.com
Pyochelin1.58 x 10⁻²⁴ oup.com

Beyond its role as a siderophore, harzianic acid has the capability to form complexes with divalent cations, including calcium (Ca²⁺). mdpi.commdpi.com The interaction between harzianic acid and calcium ions has been investigated using multiple analytical techniques, such as mass spectrometry, potentiometry, spectrophotometry, and nuclear magnetic resonance (NMR). mdpi.comresearchgate.netnih.govnih.gov These studies confirm that harzianic acid can form stable neutral or negatively charged complexes with Ca²⁺. nih.gov

The stoichiometry of these complexes is dependent on the pH and the concentration ratio of the ligand to the metal. nih.gov Both a mono-complex (CaL) and a bis-complex (CaL₂⁻) have been identified. mdpi.com For instance, at a pH around 4 with equal concentrations of the cation and ligand, the mono-complex CaL is the dominant species. mdpi.com At a higher pH (above 7), both the mono- and bis-complex species can be present in solution. mdpi.com High-resolution mass spectrometry has detected ions corresponding to Ca²⁺ and harzianic acid in 1:2 and 1:3 metal-to-ligand ratios. nih.gov

Table 3: Mass Spectrometric Analysis of Ca²⁺-Harzianic Acid Solutions This table shows the most abundant ions detected in high-resolution mass spectrometry (HRMS) of solutions containing harzianic acid and Ca²⁺, indicating complex formation. mdpi.comnih.gov

Ion FormulaDescriptionReference
[M+H]⁺Protonated Harzianic Acid mdpi.comnih.gov
[M+Na]⁺Sodium Adduct of Harzianic Acid mdpi.comnih.gov
[M+K]⁺Potassium Adduct of Harzianic Acid nih.gov
[Ca(M-H)M]⁺1:2 Calcium-Harzianic Acid Complex nih.gov
[Ca(M-H)M₂]⁺1:3 Calcium-Harzianic Acid Complex nih.gov
(M represents the harzianic acid molecule)

Research has demonstrated the capacity of harzianic acid to coordinate with several dipositive toxic heavy metals. mdpi.comnih.gov Its ability to form stable complexes with cadmium (Cd²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and lead (Pb²⁺) has been studied, which may play a role in the tolerance of plants in contaminated soils. mdpi.comnih.govresearchgate.net The formation of these complexes has been verified through techniques including mass spectrometry and circular dichroism. mdpi.comnih.gov These studies confirm that harzianic acid is an efficient ligand for a variety of metal cations. researchgate.netresearchgate.net

Table 4: Characterization of M²⁺-Harzianic Acid Complexes by LC-MS The table below summarizes the ions identified through Liquid Chromatography-Mass Spectrometry (LC-MS) for complexes of harzianic acid with various toxic heavy metals. researchgate.netresearchgate.net

Metal Cation (M²⁺)Ion Formula IdentifiedReference
Cadmium (Cd²⁺)[M+Cd-H]⁺ researchgate.net
Lead (Pb²⁺)[M+Pb-H]⁺ researchgate.net
Cobalt (Co²⁺)[M+Co-H]⁺ researchgate.net
Nickel (Ni²⁺)[M+Ni-H]⁺ researchgate.net
(M represents the harzianic acid molecule)

The chelating ability of harzianic acid extends to tripositive rare-earth elements (REEs), which are considered emerging environmental contaminants. mdpi.comgeosciencefrontiers.com The coordination of harzianic acid with a selection of REEs has been investigated using mass spectrometry, circular dichroism, UV-Vis spectrophotometry, and pH measurements. mdpi.comunina.it

Studies have confirmed that harzianic acid forms both mono-complexes (LnL⁺) and bis-complexes (LnL₂⁻) with lanthanum (La³⁺), neodymium (Nd³⁺), samarium (Sm³⁺), and gadolinium (Gd³⁺). mdpi.com Further research expanded this to include other REEs such as praseodymium (Pr³⁺), europium (Eu³⁺), holmium (Ho³⁺), and thulium (Tm³⁺). mdpi.comresearchgate.net For Pr³⁺, Ho³⁺, and Tm³⁺, primarily mono-complexes (PrL⁺, HoL⁺, TmL⁺) were detected, while Eu³⁺ almost exclusively formed the bis-complex (EuL₂⁻) under the experimental conditions. mdpi.comresearchgate.net These interactions suggest that natural ligands like harzianic acid can influence the fate and bioavailability of REEs in the environment. mdpi.com

Table 5: Summary of Harzianic Acid Interactions with Rare-Earth Elements (REEs) This table outlines the types of complexes formed between harzianic acid and various rare-earth cations.

Rare-Earth Cation (Ln³⁺)Complex Types FormedReference
Lanthanum (La³⁺)Mono-complex (LnL⁺), Bis-complex (LnL₂⁻) mdpi.comunina.it
Neodymium (Nd³⁺)Mono-complex (LnL⁺), Bis-complex (LnL₂⁻) mdpi.comunina.it
Samarium (Sm³⁺)Mono-complex (LnL⁺), Bis-complex (LnL₂⁻) mdpi.comunina.it
Gadolinium (Gd³⁺)Mono-complex (LnL⁺), Bis-complex (LnL₂⁻) mdpi.comunina.it
Praseodymium (Pr³⁺)Mono-complex (LnL⁺) mdpi.comresearchgate.net
Europium (Eu³⁺)Bis-complex (LnL₂⁻) mdpi.comresearchgate.net
Holmium (Ho³⁺)Mono-complex (LnL⁺) mdpi.comresearchgate.net
Thulium (Tm³⁺)Mono-complex (LnL⁺) mdpi.comresearchgate.net

The potent siderophore properties of harzianic acid are directly linked to its role in nutrient solubilization and availability, particularly for iron. researchgate.netacs.org In many soil environments, iron exists as insoluble Fe³⁺ oxides, making it unavailable to plants and microorganisms. oup.comoup.com Harzianic acid, by strongly chelating Fe³⁺, effectively solubilizes this essential micronutrient. researchgate.netoup.comnih.gov

This mechanism serves a dual purpose. Firstly, it makes iron more accessible to plants, which can take up certain Fe³⁺-siderophore complexes, thereby promoting plant growth, especially in iron-deficient conditions. oup.comoup.comacs.org Studies have shown that harzianic acid can improve root length and increase iron levels in plants grown in low-iron media. oup.com Secondly, by sequestering iron, harzianic acid creates a competitive advantage for its producer, Trichoderma, and can suppress the growth of pathogenic microorganisms by depriving them of this necessary nutrient. oup.comoup.compeptechbio.com This alteration of nutrient availability in the soil is a key component of its beneficial effects in agricultural applications. chemfaces.comoup.comnih.gov

Ecological Roles and Interactions

Involvement in Plant-Microbe Interactions

Harzianic acid is a key secondary metabolite produced by Trichoderma species that has a substantial impact on the host plant's metabolism and its interactions with other organisms in the soil. researchgate.netoup.comoup.com This compound is recognized for its antifungal properties and its ability to promote plant growth. nih.govchemfaces.com Its functions are diverse, ranging from direct effects on other microbes to indirect effects on the plant that enhance its health and resilience.

Modulation of Rhizosphere Microbial Communities

Harzianic acid contributes to shaping the microbial landscape of the rhizosphere, the soil region directly influenced by root secretions. The root-colonizing fungus Trichoderma afroharzianum (formerly T. harzianum T22) is known to have a major influence on the composition of soil microbes. nih.gov The production of secondary metabolites like harzianic acid by Trichoderma can impact the growth and activity of other microorganisms, thereby altering the microbial community structure. nih.govmdpi.com

The interactions mediated by harzianic acid can be both direct and indirect. Directly, its antimicrobial properties can suppress the growth of plant pathogens. nih.govchemfaces.comnih.gov Indirectly, by influencing plant health and root exudation patterns, it can create a more favorable environment for beneficial microbes. For instance, a single application of T. harzianum has been shown to increase the rhizosphere levels of arbuscular mycorrhizal fungi (AMF) and facilitate their access to the roots of both host and non-host plants. mdpi.com The metabolic interactions between inoculants like Trichoderma and plant roots are crucial for assembling rhizosphere microbial communities that support plant growth. mdpi.com

Promotion of Plant Growth and Development

Table 1: Effect of Harzianic Acid on Tomato Seedling Growth

Harzianic acid plays a crucial role in enhancing plant nutrient uptake, particularly iron. researchgate.netoup.comchemfaces.com It acts as a siderophore, a small, high-affinity iron-chelating compound. oup.com This ability to bind with ferric iron (Fe³⁺) represents a mechanism for iron solubilization, which significantly alters nutrient availability in the soil for both microorganisms and the host plant. researchgate.netoup.comchemfaces.com

Table 2: Effect of T. harzianum T447 on Nutrient Content in Tomato Seedlings

Enhanced Root and Shoot Growth

Induction of Plant Defense Responses and Systemic Resistance

Harzianic acid is involved in activating plant defense mechanisms and inducing systemic resistance. researchgate.netoup.comchemfaces.com This means that in addition to its direct antimicrobial effects, it can prime the plant to better defend itself against future pathogen attacks. mdpi.com

The application of harzianic acid has been shown to modulate signaling pathways in plants that are involved in defense. nih.govencyclopedia.pub Specifically, it can induce genes associated with both the jasmonic acid/ethylene (JA/ET) and salicylic (B10762653) acid (SA) signaling pathways. mdpi.comnih.govencyclopedia.pub The JA/ET pathway is typically associated with induced systemic resistance (ISR), while the SA pathway is linked to systemic acquired resistance (SAR). mdpi.com By activating both, harzianic acid can lead to a broad-spectrum enhancement of the plant's immune system. mdpi.com For instance, when tomato plants treated with harzianic acid were subsequently challenged with a pathogen, they exhibited higher systemic resistance. researchgate.net

Role in Plant Tolerance to Abiotic Stresses, e.g., Metal Contamination

Harzianic acid contributes to a plant's ability to withstand abiotic stresses, including the presence of heavy metals in the soil. oup.com The chelating properties of harzianic acid are key to this function. nih.govnih.gov

Table 3: Mentioned Compounds

Compound Name
Harzianic acid
Iron
Calcium
Magnesium
Phosphorus
Potassium
Cadmium
Cobalt
Nickel
Lead
Jasmonic acid
Ethylene

Role in Inter-Microbial Competition and Antagonism

Harzianic acid is a key secondary metabolite through which Trichoderma species exert their antagonistic effects on other microorganisms. researchgate.net Its role in inter-microbial competition is multifaceted, involving direct inhibition and competition for essential nutrients. oup.compreprints.org

One of the primary mechanisms of antagonism is antibiosis , where harzianic acid directly inhibits the growth of competing fungi and bacteria. frontiersin.orgisciii.es It has demonstrated a broad spectrum of antimicrobial activity. nih.govfrontiersin.org For instance, research has shown its effectiveness against various Gram-positive bacteria. frontiersin.orgnih.gov Studies suggest that at higher concentrations, harzianic acid can target and disrupt the cell membrane of these bacteria. biorxiv.orgresearchgate.net

Another critical aspect of its competitive strategy is its function as a siderophore . oup.comresearchgate.net Harzianic acid is a potent iron-chelating agent, binding to ferric iron (Fe³⁺) in the soil. oup.comacs.org This action sequesters iron, an essential micronutrient, making it less available to other soil microbes, including plant pathogens. researchgate.netresearchgate.net This competition for iron can effectively starve and suppress the growth of pathogenic microorganisms in the rhizosphere. oup.com

Furthermore, harzianic acid is involved in the broader competitive interactions within the soil ecosystem. researchgate.netmdpi.com By inhibiting the growth of a range of microbes, it helps Trichoderma to successfully compete for space and nutrients, thereby establishing dominance in its ecological niche. oup.comfftc.org.tw The production of harzianic acid, often in concert with other secondary metabolites and cell wall-degrading enzymes, creates a synergistic effect that enhances Trichoderma's antagonistic capabilities. isciii.es

Harzianic Acid as a Biocontrol Agent for Plant Pathogens

The antagonistic properties of harzianic acid make it a valuable natural compound for the biological control of plant diseases. fftc.org.twresearchgate.net It has been shown to be effective against a wide array of plant pathogenic fungi and oomycetes. nih.govnih.gov

The primary mode of action as a biocontrol agent is the direct inhibition of pathogen growth. researchgate.netresearchgate.net Research has documented the antifungal activity of harzianic acid against several economically important plant pathogens. researchgate.netnih.gov A key molecular target in fungi is the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids. biorxiv.orgnih.gov Harzianic acid acts as a selective inhibitor of fungal AHAS, disrupting this essential metabolic pathway and thereby arresting fungal growth. nih.gov Notably, it can also inhibit resistant variants of AHAS, making it a robust biocontrol agent. nih.gov

The efficacy of harzianic acid as a biocontrol agent has been demonstrated against a range of pathogens, as detailed in the table below.

Pathogen Species Disease Reference
Sclerotinia sclerotiorumWhite Mold acs.orgresearchgate.netnih.gov
Rhizoctonia solaniRoot Rot, Damping-off researchgate.netresearchgate.netnih.gov
Pythium irregulareDamping-off, Root Rot nih.govresearchgate.net
Pythium ultimumDamping-off, Root Rot acs.orgfftc.org.tw
Fusarium oxysporumFusarium Wilt biovirid.commdpi.com
Botrytis cinereaGray Mold researchgate.net
Phytophthora cinnamomiPhytophthora Root Rot researchgate.net
Leptosphaeria maculansBlackleg researchgate.net
Sclerotium rolfsiiSouthern Blight nih.govfftc.org.tw
Pasteurella piscicida(Gram-negative bacterium) nih.gov

Beyond direct antagonism, harzianic acid contributes to biocontrol indirectly . Its ability to chelate iron not only hinders pathogens but can also make iron more available to the host plant, thereby promoting plant health and vigor. oup.comacs.org Furthermore, evidence suggests that harzianic acid can induce systemic resistance in plants, priming their defense mechanisms against subsequent pathogen attacks. biovirid.comfrontiersin.org This induction of plant defenses adds another layer to its efficacy as a biocontrol agent. researchgate.net

Table of Compounds Mentioned

Compound Name
Harzianic acid

Analytical and Synthetic Methodologies in Harzianic Acid Research

Analytical Techniques for Detection and Characterization

A variety of analytical methods are employed to detect, quantify, and characterize harzianic acid, providing insights into its molecular structure, purity, and interactions with other molecules.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry is a cornerstone technique for the identification and characterization of harzianic acid. frontiersin.org Liquid chromatography-mass spectrometry (LC-MS) is frequently used for the analysis of harzianic acid in complex mixtures, such as fungal culture filtrates. mdpi.comoup.com High-resolution mass spectrometry (HRMS) provides precise mass measurements, which aids in determining the elemental composition of the molecule. frontiersin.orgnih.gov

In positive ion mode, electrospray ionization (ESI) mass spectra of harzianic acid typically show peaks corresponding to the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the sodiated dimer [2M+Na]⁺. mdpi.com For instance, high-resolution mass spectrometry of a purified active compound revealed a mass for the sodium adduct of 388.1750, which is consistent with the molecular formula C₁₉H₂₇NO₆Na. frontiersin.orgnih.gov

LC-MS has also been instrumental in studying the chelating properties of harzianic acid. Analysis of harzianic acid in the presence of various metal cations has confirmed the formation of metal-ligand complexes. mdpi.comnih.gov For example, LC-ESI-HRMS spectra of solutions containing harzianic acid and divalent metals like copper, manganese, and zinc have shown dimeric peaks of the type [2M − H + Metal]⁺, confirming a 2:1 stoichiometric ratio of harzianic acid to the metal ion. mdpi.com In the case of lead (Pb²⁺), a complex ion with the composition [HL + Pb]⁺ has also been detected. nih.gov The interaction with trivalent iron (Fe³⁺) has been investigated, showing the formation of a 1:1 chloride-containing complex. oup.com

High-performance liquid chromatography (HPLC) coupled with a quadrupole-time-of-flight (Q-TOF) mass spectrometer is a powerful tool for analyzing harzianic acid and its metal complexes. nih.govnih.gov This technique has been used to study the coordination of harzianic acid with rare-earth cations, where mass peaks attributable to ions containing both the lanthanide cation and harzianic acid, typically in a 1:2 metal-to-ligand ratio, were observed. nih.gov

Table 1: Characterization of Metal²⁺-Harzianic Acid Complexes by LC/MS mdpi.comnih.gov

Metal IonObserved Complex IonsStoichiometry (Ligand:Metal)
Cu²⁺[M-H + Cu]⁺, [2M − H + Cu]⁺1:1, 2:1
Mn²⁺[2M − H + Mn]⁺2:1
Zn²⁺[2M − H + Zn]⁺2:1
Pb²⁺[HL + Pb]⁺, [H₃L₂ + Pb]⁺1:1, 2:1
Cd²⁺[H₃L₂ + Cd]⁺2:1
Co²⁺[H₃L₂ + Co]⁺2:1
Ni²⁺[H₃L₂ + Ni]⁺2:1
Fe³⁺[M–H + Fe(III) + Cl₂ + H]⁺, [M–2H + Fe(III) + Cl + H]⁺1:1

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of harzianic acid. frontiersin.orgresearchgate.net A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC), and Heteronuclear Multiple-Bond Correlation Spectroscopy (HMBC), have been used to confirm the structure of harzianic acid. frontiersin.orgnih.gov The NMR data obtained for the isolated compound are consistent with previously reported values. frontiersin.orgmdpi.com

¹H-NMR spectra of harzianic acid have been recorded in various deuterated solvents, including CDCl₃, CD₃OD, and mixtures like CD₃OD/D₂O. mdpi.comnih.gov These spectra have been crucial in studying the interactions between harzianic acid and metal cations. For example, the ¹H-NMR spectrum of harzianic acid in the presence of MnCl₂ showed significant downfield and upfield shifts for specific protons, providing evidence for the coordination of the manganese cation. mdpi.com Similar shifts were observed in the presence of Zn(ClO₄)₂. mdpi.com

The analysis of mono- and bidimensional NMR spectra has also been used to differentiate between harzianic acid and its isomers, such as iso-harzianic acid. These two compounds exhibit highly similar NMR spectra, with the main differences observed in the signals for H-5' and H-6', suggesting a different stereochemistry at the C5 and C6 positions. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Spectral Data for Harzianic Acid (in CD₃OD) researchgate.net

Position¹³C (δ, ppm)¹H (δ, ppm, multiplicity, J in Hz)
2175.8-
3102.1-
4196.8-
5194.2-
669.84.35 (s)
742.12.51 (dd, 14.2, 4.4); 2.21 (dd, 14.2, 8.8)
8178.9-
1'30.13.09 (s)
2'129.86.31 (d, 11.2)
3'142.17.53 (dd, 15.0, 11.2)
4'131.26.27 (dd, 15.0, 10.0)
5'146.46.78 (m)
6'34.22.15 (m)
7'70.13.84 (t, 6.4)
8'36.81.50 (m)
9'24.11.38 (m)
10'14.40.92 (t, 7.4)
11'20.31.15 (s)

Spectrophotometric Methods (UV-Vis, Circular Dichroism)

Spectrophotometric methods, including UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy, are valuable for characterizing harzianic acid and its interactions with metal ions. nih.govmdpi.com The UV-Vis spectrum of harzianic acid in its pure form exhibits maximum absorbance at approximately 244 nm and 363 nm. frontiersin.orgnih.gov

UV-Vis spectrophotometric titrations are employed to study the formation and stoichiometry of metal-harzianic acid complexes. mdpi.com By monitoring the changes in the UV-Vis spectra at different pH values and metal-to-ligand molar ratios, the formation of complexes can be observed. mdpi.comresearchgate.net For instance, in the presence of Zn(II), considerable spectral variation is observed up to a metal/ligand molar ratio of 0.5, which is consistent with the formation of a 1:2 stoichiometric complex. mdpi.com Similar studies have been conducted with other metal ions like Cu²⁺, Fe²⁺, and Mn²⁺. mdpi.com

Circular dichroism spectroscopy provides information about the stereochemistry of harzianic acid and its conformational changes upon binding to metal cations. nih.govmdpi.com The CD spectra of solutions containing harzianic acid and various metal cations, such as Pb²⁺, Cd²⁺, Co²⁺, and Ni²⁺, show distinct peaks whose intensities change with pH, indicating specific interactions between the metal ions and the ligand. mdpi.com These techniques have also been applied to investigate the coordination of harzianic acid with rare-earth cations. nih.govresearchgate.net

Potentiometric Titration

Potentiometric titration is a key technique used to determine the protonation constants of harzianic acid and the stability constants of its metal complexes. mdpi.comnih.gov Due to the low solubility of harzianic acid in water, these measurements are often performed in mixed solvents, such as a 50:50 (w/w) mixture of methanol (B129727) and 0.1 M sodium perchlorate. mdpi.comnih.gov

The experimental setup typically involves a glass electrode to measure the pH of the solution. mdpi.comnih.gov By titrating a solution of harzianic acid with a standard base and monitoring the pH, the acid dissociation constants (pKa values) can be determined. nih.govmdpi.com These constants are crucial for understanding the species of harzianic acid that exist at different pH values. nih.govmdpi.com

Potentiometric titrations are also used in conjunction with spectrophotometric methods to study the formation of metal complexes. nih.govmdpi.com The data from these titrations help in creating models that describe the stoichiometry and stability of the complexes formed between harzianic acid and various metal ions. mdpi.com

Chromatography (HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are essential techniques for the purification, separation, and quantification of harzianic acid. frontiersin.orgmdpi.com These methods are often coupled with other detection techniques, such as UV-Vis or mass spectrometry, for comprehensive analysis. frontiersin.orgoup.com

HPLC is used to fractionate crude extracts from fungal cultures to isolate pure harzianic acid. frontiersin.org The purity of the isolated compound can then be confirmed by subsequent analytical techniques. mdpi.com

UHPLC, offering higher resolution and shorter analysis times, is particularly useful for the rapid identification of secondary metabolites, including harzianic acid, in complex mixtures. mdpi.comresearchgate.net UHPLC-MS/MS has been employed to analyze fungal extracts, facilitating the identification of a range of compounds. mdpi.com These chromatographic methods are fundamental in metabolomic studies of fungi that produce harzianic acid. dntb.gov.uaresearchgate.net

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the three-dimensional structure of molecules in their crystalline state. The absolute configuration of harzianic acid at its asymmetric carbons (C-5′ and C-7) was determined to be S,S through X-ray diffraction studies. mdpi.comacs.org This technique provided definitive proof of the molecule's stereochemistry. scispace.com More recently, the crystal structure of the acetohydroxyacid synthase (AHAS) enzyme from Trichoderma hamatum in complex with harzianic acid has been determined, revealing the molecular basis of its inhibitory activity. nih.gov

Synthetic Approaches to Harzianic Acid and its Analogues

Total Synthesis Strategies

The process began with the synthesis of the β-keto amide intermediate, which was then cyclized using potassium tert-butoxide to yield harzianic acid ethyl ester. acs.org The successful synthesis provided a synthetic sample whose NMR spectral data, high-resolution mass spectrometry, and specific rotation were in excellent agreement with the data published for the natural compound. acs.org This synthetic route's efficiency and adaptability also allow for the potential synthesis of a wide array of analogues by varying the aldehyde and pyruvate (B1213749) starting materials. acs.org

Synthesis of Harzianic Acid Stereoisomers and Derivatives

The synthetic strategy developed for the total synthesis of harzianic acid was also successfully applied to produce its three stereoisomers. acs.orgnih.gov This provided essential material for a comparative analysis of their respective biological activities. acs.orgnih.gov Among the stereoisomers synthesized is isoharzianic acid, which is the C-5′ epimer of harzianic acid. mdpi.com

The synthesis of the (R,R) enantiomer of harzianic acid and its epimer, (S,R)-5'-isoharzianic acid, was also accomplished. acs.org The availability of these synthetic stereoisomers was crucial, as subsequent biological evaluations revealed that isomers in the enantiomeric series opposite to that of natural harzianic acid exhibited unexpectedly improved antifungal activity. acs.orgnih.gov Besides stereoisomers, other naturally occurring analogues such as homoharzianic acid and demethylharzianic acid have been identified. nih.gov

Research Methodologies for Biological Activity Assessment (Non-human/non-clinical)

Enzyme Inhibition Assays and Kinetic Studies

Biochemical assays have been a key methodology in elucidating the mechanism of action of harzianic acid. nih.gov Studies have identified acetohydroxyacid synthase (AHAS), the first enzyme in the branched-chain amino acid biosynthetic pathway, as a primary target. nih.govnih.govacs.org Harzianic acid is a selective inhibitor of fungal AHAS. nih.govacs.orgmedchemexpress.com

Enzyme kinetic studies demonstrated that harzianic acid acts as a competitive inhibitor of AHAS from Trichoderma afroharzianum (ThAHAS), with a determined inhibition constant (Kᵢ) of 6.65 μM. nih.gov This mode of inhibition differs from that of many commercial herbicides. nih.gov The inhibitory activity of harzianic acid is selective; it shows weak inhibition against yeast AHAS (Kᵢ of ~83 μM) and no observable inhibition of plant AHAS, highlighting its potential as a selective fungicide. nih.gov Furthermore, it can inhibit a common herbicide-resistant variant of AHAS. nih.govacs.org Structural analysis of the AHAS-harzianic acid complex revealed that it binds at the entrance of the active site tunnel, explaining its competitive inhibition mechanism and its selectivity. nih.gov

Table 1: Enzyme Inhibition Data for Harzianic Acid

Enzyme TargetOrganism SourceInhibition Constant (Kᵢ)Inhibition Type
Acetohydroxyacid Synthase (AHAS)Trichoderma afroharzianum (fungus)6.65 μMCompetitive
Acetohydroxyacid Synthase (AHAS)Yeast~83 μMWeak Inhibition
Acetohydroxyacid Synthase (AHAS)PlantNo Inhibition ObservedN/A

In vitro Antimicrobial Spectrum Determination

The antimicrobial activity of harzianic acid has been evaluated against panels of pathogenic bacteria using in vitro assays to determine its spectrum of activity. nih.gov These studies consistently show that harzianic acid is a selective antimicrobial agent that is effective against Gram-positive bacteria, with no inhibitory activity observed against Gram-negative bacteria at the tested concentrations. nih.govbiorxiv.org

The minimum inhibitory concentrations (MICs) have been determined for a range of bacteria. nih.gov Harzianic acid inhibits the growth of all tested Gram-positive bacteria with MIC values ranging from 25 to 200 μg/mL. nih.gov Notably, this includes antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.govbiorxiv.org For instance, the MIC for MRSA was 200 μg/mL, and for VRE, it was 100 μg/mL. nih.gov Against Staphylococcus aureus, harzianic acid was found to completely inhibit growth at concentrations from 100 μM to 1000 μM. mdpi.com

Table 2: In Vitro Antimicrobial Spectrum of Harzianic Acid

Bacterial StrainGram StainMinimum Inhibitory Concentration (MIC) (μg/mL)
Bacillus subtilisPositive50
Enterococcus faecalisPositive100
Enterococcus faecium (VRE)Positive100
Staphylococcus aureusPositive100
Staphylococcus aureus (MRSA)Positive200
Staphylococcus epidermidisPositive25
Streptococcus pneumoniaePositive50
Acinetobacter baumanniiNegative>400
Escherichia coliNegative>400
Klebsiella pneumoniaeNegative>400
Pseudomonas aeruginosaNegative>400
Salmonella entericaNegative>400
Shigella sonneiNegative>400
Vibrio parahaemolyticusNegative>400

Dynamic Bacterial Morphology Imaging (DBMI)

Dynamic Bacterial Morphology Imaging (DBMI) is a quantitative, time-lapse fluorescence imaging method used to classify the mechanism of action (MoA) of antimicrobial compounds. cncb.ac.cnchemrxiv.orgresearchgate.net This technique involves staining bacterial cells with both a membrane dye and a nucleoid dye and then tracking the morphological changes of single cells for up to 60 minutes after exposure to an antimicrobial agent. cncb.ac.cnresearchgate.netbiorxiv.org

DBMI was employed to investigate the MoA of harzianic acid against the Gram-positive model organism Bacillus subtilis. nih.govfrontiersin.org The imaging revealed that harzianic acid targets the cell membrane. nih.govfrontiersin.org The dynamic patterns generated from the time-lapse imaging showed that harzianic acid induced a loss of nucleoid fluorescence at an early stage of treatment. frontiersin.org While the final state of the cell membrane showed some similarities to cells treated with vancomycin (B549263), the dynamics of the process indicated that the initial effect of harzianic acid was pore formation in the membrane. biorxiv.orgfrontiersin.org This leads to a disintegrated cell membrane, confirming that harzianic acid exerts its antimicrobial activity by targeting the bacterial cell envelope. cncb.ac.cnresearchgate.netfrontiersin.org

Plant Bioassays for Growth Promotion and Disease Resistance

The effects of harzianic acid on plant growth and disease resistance are primarily evaluated through carefully designed bioassays. These in vitro and in vivo experiments are fundamental to understanding the practical applications of this natural product in agriculture.

Growth Promotion Assays:

The plant growth-promoting activity of harzianic acid is often assessed by observing its effects on seed germination and seedling development. oup.com In a typical assay, seeds of a model plant, such as tomato (Solanum lycopersicum), are treated with varying concentrations of purified harzianic acid. oup.comfrontiersin.org Key parameters measured include germination rate, seedling length (both root and shoot), and fresh and dry weight. oup.com

Research has demonstrated that harzianic acid can significantly enhance these growth parameters. For instance, treatment of tomato seedlings with harzianic acid has been shown to increase both fresh and dry plant weights. oup.com This suggests that harzianic acid plays a role in plant growth regulation. oup.com The growth-promoting effects are often concentration-dependent, with lower concentrations typically showing stimulatory effects. nih.govoup.com

Table 1: Representative Plant Growth Promotion Bioassay with Harzianic Acid

Plant SpeciesAssay TypeParameters MeasuredObserved Effects of Harzianic AcidReference
Tomato (Solanum lycopersicum)Seedling treatmentSeed germination, seedling length, fresh and dry weightIncreased fresh and dry weights at specific concentrations. oup.com
CanolaSeedling treatmentGrowthAffected in a concentration-dependent manner. oup.com

Disease Resistance Assays:

The ability of harzianic acid to induce disease resistance in plants is another critical area of investigation. These bioassays typically involve challenging plants with known pathogens after treatment with harzianic acid. The level of protection conferred by the compound is then quantified.

Trichoderma metabolites, including harzianic acid, can act by directly inhibiting pathogen growth or by indirectly triggering the plant's own defense systems. oup.comoup.com Bioassays to assess disease resistance may involve measuring the reduction in disease symptoms, pathogen proliferation, or the activation of plant defense-related genes and pathways. frontiersin.org For example, the application of Trichoderma harzianum T-22, a known producer of harzianic acid, has been shown to induce systemic resistance in tomato plants against the Cucumber Mosaic Virus (CMV). frontiersin.org This resistance is associated with the activation of signaling pathways involving jasmonic acid, ethylene, and salicylic (B10762653) acid. frontiersin.org

Metal-Binding Affinity Assays (e.g., Chrome Azurol S (CAS) Assay)

A key characteristic of harzianic acid is its ability to chelate metal ions, particularly iron(III). oup.comoup.com This property is investigated using metal-binding affinity assays, with the Chrome Azurol S (CAS) assay being a widely used method for detecting and quantifying siderophores (iron-chelating compounds). oup.comnih.govprotocols.io

The CAS assay is a colorimetric method. The assay solution contains a ternary complex of Chrome Azurol S dye, iron(III), and a detergent like hexadecyltrimethylammonium bromide (CTAB). protocols.io This complex is blue. When a strong iron-chelating agent like harzianic acid is introduced, it removes the iron from the dye complex, causing a color change from blue to orange or yellow. oup.comoup.com This color change can be observed on an agar (B569324) plate, where halos form around colonies of siderophore-producing microorganisms, or it can be quantified spectrophotometrically in a liquid assay by measuring the decrease in absorbance at a specific wavelength (typically around 630 nm). oup.com

Studies using the CAS assay have confirmed that harzianic acid possesses significant iron-binding capabilities. oup.comoup.com When purified harzianic acid is added to the CAS solution, it causes a distinct color change, indicating the formation of a complex with iron(III). oup.com This siderophore activity is believed to be a key mechanism behind the plant growth-promoting effects of harzianic acid, as it can solubilize iron in the soil, making it more available to the plant and depriving competing pathogenic microbes of this essential nutrient. oup.comresearchgate.net

Table 2: Iron-Binding Affinity of Harzianic Acid Compared to Other Siderophores

CompoundAffinity for Iron(III)Reference
Harzianic acidStronger than EDTA and pyochelin oup.com
DesferrioxamineHigher than Harzianic acid oup.com
PyoverdinHigher than Harzianic acid oup.com

Molecular Docking and Computational Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of harzianic acid research, molecular docking and other computational studies are employed to understand its interactions with biological targets at a molecular level. researchgate.net

These studies can provide insights into the binding modes of harzianic acid with proteins, such as enzymes or receptors, which can help to elucidate its mechanism of action. mdpi.com For example, computational studies can be used to model the interaction of harzianic acid with fungal enzymes, potentially explaining its antifungal activity. By predicting the binding affinity and the specific amino acid residues involved in the interaction, researchers can gain a deeper understanding of how harzianic acid inhibits fungal growth. nih.govresearchgate.net

While specific molecular docking studies focusing solely on harzianic acid are emerging, the methodology has been widely applied to other natural products to predict their bioactivity. mdpi.com The process typically involves creating a 3D model of the target protein and the ligand (harzianic acid). Docking software then calculates the most stable binding conformations and provides a scoring function to rank them. nih.gov These computational predictions can then guide further experimental validation.

Transcriptomic and Genomic Analysis of Producing Organisms and Interacting Hosts

The advent of high-throughput sequencing technologies has enabled detailed genomic and transcriptomic analyses of both the harzianic acid-producing Trichoderma species and the plants they interact with. mdpi.comfrontiersin.org These approaches provide a global view of the genetic and molecular processes underlying the production of harzianic acid and its effects on host plants.

Genomic Analysis:

The sequencing of Trichoderma harzianum genomes allows for the identification of biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites, including harzianic acid. mdpi.com By analyzing the genome, researchers can pinpoint the genes encoding the enzymes involved in the harzianic acid biosynthetic pathway. mdpi.com This information is crucial for understanding the regulation of its production and for potential metabolic engineering efforts to enhance its yield. For instance, genomic analysis of the T. harzianum M10 v1.0 strain has revealed over 50 BGCs, many of which are predicted to be involved in producing polyketide-like compounds. mdpi.com

Transcriptomic Analysis:

Transcriptomics, often performed using RNA-sequencing (RNA-seq), involves studying the complete set of RNA transcripts (the transcriptome) in a cell or organism at a specific developmental stage or under certain conditions. nih.govplos.orgnih.gov In harzianic acid research, transcriptomic analysis is used to study how the expression of genes in Trichoderma and the host plant changes during their interaction. frontiersin.org

For example, by comparing the transcriptome of T. harzianum when grown alone versus in the presence of a plant or a pathogen, researchers can identify genes that are upregulated during these interactions. frontiersin.orgnih.gov This can reveal the regulatory networks that control harzianic acid production. Similarly, analyzing the transcriptome of a plant treated with harzianic acid can uncover the plant's molecular response, including the activation of defense-related genes and growth-promoting pathways. frontiersin.org Transcriptomic studies on Trichoderma-plant interactions have revealed the differential expression of hundreds of genes involved in various processes, including metabolism, signaling, and defense. frontiersin.org

Future Research Directions and Unanswered Questions

Deeper Elucidation of Precise Mechanisms of Action

While the inhibition of AHAS and iron chelation are known mechanisms, the full extent of how harzianic acid exerts its antimicrobial and plant-promoting effects is not completely understood. nih.govmedchemexpress.com Further research is needed to uncover additional molecular targets and signaling pathways affected by this compound in both pathogenic fungi and host plants.

Understanding Environmental Modulation of Harzianic Acid Production

The production of harzianic acid by Trichoderma is influenced by various environmental factors, such as pH and the presence of other microorganisms or plant tissues. researchgate.net For example, its production is significantly correlated with acidic conditions. researchgate.net A deeper understanding of how these environmental cues regulate the hac gene cluster could enable the optimization of its production for commercial applications.

Characterization of Novel Harzianic Acid Derivatives and Their Activities

Several natural derivatives of harzianic acid, such as iso-harzianic acid and harziaphilic acid, have been discovered. chemfaces.comnih.gov The first total synthesis of harzianic acid and its stereoisomers has also been achieved, revealing that some synthetic isomers possess even greater antifungal activity than the natural compound. acs.org Continued exploration and characterization of these derivatives could lead to the development of new agents with enhanced or novel biological activities. chemfaces.com

Advanced Studies on Harzianic Acid in Complex Multi-Species Ecological Systems

Most studies on harzianic acid have been conducted under controlled laboratory conditions. frontiersin.orgoup.com Future research should focus on its role and efficacy within complex soil ecosystems, where it interacts with a diverse community of microorganisms and the host plant. oup.com Understanding these interactions is crucial for predicting its performance in real-world agricultural settings.

Integration of '-omics' Technologies for Comprehensive Understanding of Harzianic Acid's Roles

The application of transcriptomics, proteomics, and metabolomics can provide a holistic view of the changes induced by harzianic acid in both Trichoderma and its interacting partners. nih.govoup.com Such '-omics' approaches can help elucidate the complex regulatory networks and metabolic shifts that underpin its beneficial effects, as demonstrated by studies identifying the hac gene cluster. nih.govresearchgate.net

Research into Sustainable Biocontrol Strategies Utilizing Harzianic Acid

Developing stable and effective formulations of harzianic acid or the Trichoderma strains that produce it is key to its widespread adoption in sustainable agriculture. tandfonline.commdpi.com Research should focus on optimizing application methods, ensuring product viability, and navigating regulatory pathways to bring these next-generation biocontrol products to market. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
Harzianic acid
iso-Harzianic acid
Harziaphilic acid
3-O-methylfunicone
Herquline B
Hemolysin A
Ampicillin
Trichothecenes
Trichokonins
Peptaibols
Trichoharzianin
Trichodermin
Abscisic acid
Gibberellins
6-pentyl-alpha-pyrone
2-phenylethyl alcohol
Dihydroxyacetone
Hexadecanoic acid

Q & A

Q. What experimental methods are recommended to study harzianic acid's interactions with metal cations?

Harzianic acid forms complexes with metal ions, which can be characterized using circular dichroism (CD), UV-Vis spectrophotometry, and mass spectrometry. For rare-earth cations (e.g., La³⁺, Gd³⁺), stoichiometry and formation constants (e.g., β₁₁ for mono-complexes, β₁₂ for bis-complexes) are determined via pH-dependent spectral analysis in mixed solvents like CH₃OH/NaClO₄ . Toxicity assays (e.g., A. fischeri bioluminescence inhibition) validate the biological relevance of these interactions .

Q. How can researchers assess harzianic acid's antimicrobial activity against methicillin-resistant Staphylococcus pseudintermedius (MRSP)?

Standard protocols include:

  • Minimal Inhibitory Concentration (MIC) : Test concentrations ranging from 8–128 μg/mL in triplicate, with DMSO as a solvent control .
  • Biofilm assays : Quantify biofilm formation/disaggregation using crystal violet staining and measure optical density (OD₅₉₀) .
  • Statistical validation : Apply ANOVA with post hoc Tukey’s test (p<0.05) to confirm significance .

Q. What analytical techniques are used to confirm harzianic acid's structure and purity?

Key methods include:

  • NMR : Assign proton (¹H) and carbon (¹³C) signals via COSY experiments (e.g., δ 2.12–1.96 for H-8' and H-6'B in CD₃OD/D₂O) .
  • LC-MS qTOF : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 366.1917) .
  • Circular dichroism : Verify chiral centers and metal-binding-induced conformational changes .

Q. How is harzianic acid's cytotoxicity evaluated in eukaryotic cells?

Use the MTT assay on HaCaT cells:

  • Expose cells to harzianic acid (e.g., 16–64 μg/mL) for 24–72 hours.
  • Measure viability via formazan absorbance (570 nm) and report % inhibition relative to untreated controls. Significant differences (p<0.05) are determined using t-tests .

Advanced Research Questions

Q. What explains the contrasting trends in harzianic acid's stepwise formation constants (K₁₂) with rare-earth cations?

For La³⁺, β₁₁ (mono-complex stability) is lower (6.3) than β₁₂ (bis-complex stability, 17.46), attributed to ionic radius effects. Smaller cations (e.g., Gd³⁺) favor mono-complexes due to higher charge density, while larger cations (e.g., La³⁺) prefer bis-complexes via the reaction: Ln³⁺ + 2L²⁻ ⇌ LnL₂⁻ . Advanced modeling (e.g., speciation diagrams) is required to predict dominant species under varying pH and ligand ratios .

Q. How does harzianic acid mitigate rare-earth cation toxicity in ecotoxicological assays?

Harzianic acid chelates toxic ions like Gd³⁺, reducing bioavailability. For example:

  • R. subcapitata growth inhibition decreases from 80% (Gd³⁺ alone) to 30% (Gd³⁺-harzianic acid complex) .
  • D. magna immobilization EC₅₀ increases from 0.7 μM (Gd³⁺) to >3.7 μM (complexed form) . Bioassays must control for pH and solvent composition to avoid confounding effects .

Q. What genetic strategies identify harzianic acid's molecular targets (e.g., acetohydroxyacid synthase, AHAS)?

Self-resistance gene-guided discovery :

  • Identify biosynthetic gene clusters (e.g., ThAHAS in Trichoderma afroharzianum) .
  • Validate target inhibition via in vitro enzyme assays (e.g., AHAS activity reduction in presence of harzianic acid) .
  • Compare IC₅₀ values between wild-type and AHAS-overexpressing strains to confirm resistance .

Q. How does stereochemistry influence harzianic acid's bioactivity during synthesis?

Total synthesis reveals:

  • C5′ epimerization : Ethyl ester hydrolysis under basic conditions yields a 3:1 ratio of harzianic acid (1a) and 5′-isoharzianic acid (1b), affecting iron-chelating efficacy .
  • Activity correlation : Both isomers show antifungal activity, but 1a enhances plant growth under iron deficiency via siderophore activity, while 1b is less potent .

Q. What methodological challenges arise when quantifying harzianic acid's phytobeneficial effects?

Key considerations include:

  • Iron competition : Use iron-limited hydroponic systems to isolate siderophore-dependent growth promotion .
  • Dose-response variability : Optimize concentrations (e.g., 10–100 μM) to avoid toxicity in Arabidopsis or tomato models .
  • Metabolite profiling : Track iron uptake via ICP-MS and correlate with harzianic acid exposure duration .

Methodological Best Practices

  • Reproducibility : Adhere to ISO standards (e.g., ISO 11348 for bioluminescence assays) and report triplicate data with standard deviations .
  • Data contradictions : Reconcile discrepancies (e.g., variable MIC values) by controlling solvent (DMSO ≤1% v/v) and culture conditions (e.g., biofilm vs. planktonic cells) .
  • Advanced modeling : Use software like Hyperquad or PHREEQC to calculate metal-ligand stability constants from spectral titration data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.